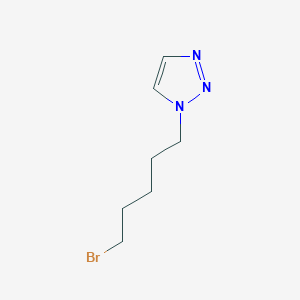

1-(5-Bromopentyl)-1,2,3-triazole

Description

1-(5-Bromopentyl)-1,2,3-triazole is a brominated alkyl-triazole derivative characterized by a pentyl chain terminated with a bromine atom at the 5-position, linked to the 1,2,3-triazole core. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective 1,4-disubstitution of the triazole ring . The bromoalkyl chain enhances its utility as a versatile intermediate in medicinal chemistry and materials science, particularly in nucleophilic substitution reactions for further functionalization.

Properties

CAS No. |

2006277-55-8 |

|---|---|

Molecular Formula |

C7H12BrN3 |

Molecular Weight |

218.09 g/mol |

IUPAC Name |

1-(5-bromopentyl)triazole |

InChI |

InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2 |

InChI Key |

DHUKRGBJABJXFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)-1,2,3-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromopentyl group. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) catalysts to facilitate the cycloaddition of an azide and an alkyne to form the triazole ring. The bromopentyl group can then be introduced through nucleophilic substitution reactions using appropriate brominating agents .

Industrial Production Methods: Industrial production of 1-(5-Bromopentyl)-1,2,3-triazole often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized triazoles, while oxidation can produce triazole N-oxides .

Scientific Research Applications

1-(5-Bromopentyl)-1,2,3-triazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a building block for bioconjugation techniques.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-1,2,3-triazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The triazole ring often acts as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromopentyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

Brominated Triazole Derivatives

1-(3-Bromophenyl)-1,2,3-Triazole Derivatives

- Example : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Features : Incorporates a bromophenyl group and a benzoxazole moiety.

- Activity : Exhibits moderate antiproliferative activity, as inferred from spectral data (IR, NMR, MS) and elemental analysis .

- Synthesis : Achieved via multi-step heterocyclic condensation, contrasting with the streamlined CuAAC method used for 1-(5-bromopentyl)-1,2,3-triazole .

1-(2-Bromoethyl)-1H-Benzo[d][1,2,3]Triazole (Br-ebt)

- Key Features : Shorter bromoalkyl chain (ethyl vs. pentyl) fused to a benzotriazole core.

- Synthesis : Prepared using 1,2-dibromoethane, yielding a crystalline solid (45% yield) compared to the oily liquid form of 1-(5-bromopentyl)-1,2,3-triazole .

- Utility : Primarily used in polymer science due to its photostability, whereas bromopentyl derivatives may prioritize medicinal applications .

Anticancer Triazole Hybrids

Coumarin-1,2,3-Triazole Hybrids

- 1,4-Disubstituted Tubulin Inhibitors Example: 1-(3,4,5-Trimethoxyphenyl)-5-(3-Amino-4-Methoxyphenyl)-1,2,3-Triazole Activity: Inhibits tubulin polymerization (IC50 = 4.5 µM), comparable to combretastatin A-1 (IC50 = 3.5 µM). However, 1,4-disubstituted triazoles generally show reduced cytotoxicity compared to 1,5-regioisomers .

Antifungal Triazole-Thiazole Hybrids

- 1-(4-Methyl-2-Aryl-1,3-Thiazole-5-yl)-2-(4-Aryl-1,2,3-Triazol-1-yl) Ethanol Activity: Moderate-to-strong antifungal activity against Aspergillus niger (MIC = 8–32 µg/mL), outperforming 1-(5-bromopentyl)-1,2,3-triazole derivatives in this niche .

Key Observations :

- Synthetic Efficiency: CuAAC offers higher regioselectivity and milder conditions compared to traditional methods like Mitsunobu or cyclocondensation .

- Bioactivity Trends : Bulky substituents (e.g., coumarin, thiazole) enhance target-specific activity, whereas bromoalkyl chains prioritize reactivity for further derivatization .

- Cytotoxicity Trade-offs : 1,4-Disubstituted triazoles exhibit lower cytotoxicity than 1,5-isomers, highlighting the critical role of substitution patterns .

Biological Activity

1-(5-Bromopentyl)-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. The presence of a bromopentyl group enhances its potential for various chemical modifications and biological interactions. This article reviews the biological activity of 1-(5-Bromopentyl)-1,2,3-triazole, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Properties

1-(5-Bromopentyl)-1,2,3-triazole features a bromine atom that contributes to its reactivity. Its molecular formula is C₇H₁₃BrN₄, with a molecular weight of 219.12 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Studies have demonstrated that 1-(5-Bromopentyl)-1,2,3-triazole exhibits significant antibacterial and antifungal activities. For example:

- Antibacterial Activity : In disc diffusion assays, derivatives including 1-(5-Bromopentyl)-1,2,3-triazole showed effectiveness against various strains such as E. coli and Candida albicans .

- Antifungal Activity : The compound has been reported to inhibit fungal growth effectively, making it a potential candidate for antifungal therapies .

| Microorganism | Activity |

|---|---|

| E. coli | Significant inhibition |

| Candida albicans | Significant inhibition |

| Yersinia enterocolitica | Moderate inhibition |

Antioxidant Activity

The antioxidant capacity of 1-(5-Bromopentyl)-1,2,3-triazole has been evaluated using various assays such as DPPH radical scavenging and phosphomolybdenum methods. These studies indicate that the compound possesses notable antioxidant properties:

- DPPH Radical Scavenging : The compound showed a scavenging activity of approximately 27.71% at a concentration of 100 µg/mL .

- Phosphomolybdenum Assay : Results indicated a reducing power that suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies reveal that 1-(5-Bromopentyl)-1,2,3-triazole can inhibit cholinesterase enzymes, which are crucial in neurotransmission:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibited an AChE inhibition rate of 72.67% at 100 µg/mL .

- Butyrylcholinesterase (BuChE) Inhibition : It also displayed significant inhibition against BuChE compared to standard drugs like galantamine .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives including 1-(5-Bromopentyl)-1,2,3-triazole:

- A study synthesized various bis-1,2,3-triazole derivatives and assessed their biological activities. Among these compounds, those containing the bromopentyl group exhibited enhanced antimicrobial and antioxidant activities compared to their non-brominated counterparts .

- Another investigation highlighted the synthesis of hybrid compounds incorporating triazoles that demonstrated improved anticancer activity alongside antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.